![molecular formula C22H18N4O2 B2965151 (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 881566-14-9](/img/structure/B2965151.png)
(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Properties and Applications
- A study focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, starting with a key compound closely related to the query chemical. These derivatives were evaluated for their fluorescent properties, with some being explored as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis of Heterocyclic Derivatives
- Research on the synthesis of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives from beta-enaminonitrile moieties showcased the versatility of related compounds in generating a wide range of heterocyclic compounds with potential biological activity (Raslan & Sayed, 2003).
Biological Activities and Applications
- A study on the utilization of 2-ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with biological activity highlighted the potential of compounds with similar structural features to act against bacteria, fungi, and tumor cells (Černuchová et al., 2005).
- Another study synthesized a series of compounds related to the query compound for antimicrobial evaluation, indicating potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Desai et al., 2015).
作用機序
Target of Action
VU0605360-1, also known as (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, primarily targets the Factor D enzyme . Factor D is the rate-limiting enzyme of the complement alternative pathway (AP), a part of the immune system that enhances the ability to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s plasma membrane .
Mode of Action
VU0605360-1 interacts with its target, Factor D, by demonstrating increased potency and binding affinity . This interaction results in immediate, complete, and sustained inhibition of the alternative pathway . By inhibiting Factor D, VU0605360-1 controls intravascular hemolysis (IVH) while preventing extravascular hemolysis (EVH), thereby improving anemia and the need for transfusions .
Biochemical Pathways
The primary biochemical pathway affected by VU0605360-1 is the complement alternative pathway (AP) . By inhibiting Factor D, the rate-limiting enzyme of the AP, VU0605360-1 controls the activation of this pathway, thereby controlling the hemolysis process .
Pharmacokinetics
It is known that vu0605360-1 demonstrates increased potency and binding affinity for factor d . It achieves immediate, complete, and sustained AP inhibition with twice-daily administration
Result of Action
The molecular and cellular effects of VU0605360-1’s action primarily involve the control of hemolysis, a process where red blood cells (RBCs) are destroyed . By inhibiting Factor D, VU0605360-1 controls both intravascular and extravascular hemolysis, thereby improving anemia and reducing the need for blood transfusions .
特性
IUPAC Name |
2-[(2-ethoxyphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-3-28-20-11-7-5-9-18(20)24-13-16-14(2)15(12-23)21-25-17-8-4-6-10-19(17)26(21)22(16)27/h4-11,13,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPWCKFVNRYGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。